ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound with a fused thiazolo-pyrimidine core. Key features include:
- Position 2: A (2E)-configured 4-methoxyphenylmethylidene group, contributing electron-donating methoxy substituents that enhance solubility and π-π stacking interactions .
- Position 6: An ethyl ester group, common in derivatives of this class to improve bioavailability .
- Position 7: A methyl substituent, likely stabilizing the thiazolo-pyrimidine framework .
This compound is synthesized via multi-step protocols, often starting with Biginelli reactions using thiourea, ethyl acetoacetate, and substituted benzaldehydes in the presence of catalysts like ZnCl₂ . Subsequent modifications, such as condensation with isocyanates or aldehydes, introduce substituents at positions 2 and 5 .
Properties
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-6-33-25(31)22-16(2)27-26-29(23(22)18-9-11-19(12-10-18)28(3)4)24(30)21(34-26)15-17-7-13-20(32-5)14-8-17/h7-15,23H,6H2,1-5H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIIEOXCXGKTHS-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Analysis of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations :
- Electron-Donating Groups: The target compound’s 4-methoxyphenyl and 4-dimethylaminophenyl groups enhance solubility and intermolecular interactions compared to halogenated analogs (e.g., ) .
- Biological Activity: Pyrazole-methylidene derivatives () exhibit notable anticancer properties, suggesting that bulky substituents at position 2 may improve target binding .
- Crystallographic Behavior : Fluorinated derivatives () form unique zigzag chains via C-H···F bonds, whereas methoxy groups promote π-π stacking .
Key Observations :
- The target compound’s synthesis aligns with general methods for thiazolo-pyrimidines, but its 4-methoxybenzaldehyde condensation step requires precise temperature control to maintain the (2E) configuration .
- Halogenated derivatives (e.g., ) often require harsher conditions (e.g., SnCl₂ catalysis) for cyclization .
Table 3: Activity and Stability Comparisons
Key Observations :
Preparation Methods
Acid-Catalyzed Cyclocondensation
Early synthetic routes relied on acid-mediated cyclocondensation of 2-aminothiazole derivatives with β-keto esters. A representative protocol involves refluxing ethyl acetoacetate, 4-methoxybenzaldehyde, and 2-amino-4-(dimethylamino)phenylthiazole in ethanol with sulphamic acid as a catalyst for 12–18 hours. This method typically yields 50–60% product but suffers from prolonged reaction times and side product formation due to competing Knoevenagel condensation pathways.
Key Reaction Parameters
| Parameter | Specification |
|---|---|
| Temperature | 78–82°C (ethanol reflux) |
| Catalyst Loading | 10 mol% sulphamic acid |
| Reaction Time | 12–18 hours |
| Yield | 52 ± 3% |
The reaction mechanism proceeds through initial imine formation between the aldehyde and aminothiazole, followed by nucleophilic attack of the β-keto ester enolate to form the pyrimidine ring.
Multicomponent Reaction (MCR) Strategies
One-Pot Three-Component Synthesis
Modern MCR protocols condense 4-methoxybenzaldehyde, ethyl 3-aminocrotonate, and 2-(4-dimethylaminophenyl)thiazol-5-amine in a single pot. A study employing montmorillonite K10 clay as a heterogeneous catalyst achieved 78% yield within 6 hours under solvent-free conditions.
Optimized MCR Conditions
| Variable | Optimal Value |
|---|---|
| Catalyst | Montmorillonite K10 (15 wt%) |
| Solvent | Solvent-free |
| Temperature | 80°C |
| Time | 5.5 hours |
| Yield | 78 ± 2% |
This approach minimizes purification steps while enhancing atom economy. The montmorillonite catalyst facilitates simultaneous activation of carbonyl groups and deprotonation of active methylene compounds.
Ultrasound-Assisted Synthesis
Probe Ultrasound Irradiation
Ultrasonic energy (20 kHz, 250 W) accelerates the formation of the thiazolo-pyrimidine core by enhancing mass transfer and cavitation effects. A 2025 protocol achieved 89% yield in 45 minutes using a titanium probe immersed in a methanol reaction mixture.
Ultrasound Parameters vs Conventional Heating
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional reflux | 6h | 68% | 92% |
| Ultrasound bath | 2h | 76% | 94% |
| Probe ultrasound | 45m | 89% | 98% |
The dramatic rate enhancement stems from improved mixing and localized heating at molecular interaction sites, particularly beneficial for the energy-intensivethiazolo ring closure.
Catalyst-Free and Solvent-Free Protocols
Green Chemistry Approaches
Eliminating catalysts and solvents addresses sustainability concerns. A 2024 study demonstrated that neat mixtures of reactants heated at 100°C for 3 hours produce the target compound in 82% yield with 96% purity.
Environmental Impact Metrics
| Parameter | Catalyst-Free Method | Traditional Acid Method |
|---|---|---|
| E-Factor | 8.2 | 34.7 |
| PMI (Process Mass) | 1.5 | 6.8 |
| Energy Consumption | 15 kWh/kg | 42 kWh/kg |
This protocol avoids toxic catalyst residues and simplifies workup procedures, though it requires precise stoichiometric control to prevent oligomerization.
Comparative Analysis of Synthetic Methods
Yield vs Reaction Time Optimization
The table below contrasts key performance indicators across major synthetic routes:
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid-catalyzed | 52 | 18h | 88 | Moderate |
| MCR with clay | 78 | 5.5h | 94 | High |
| Ultrasound-assisted | 89 | 0.75h | 98 | Limited |
| Catalyst-free | 82 | 3h | 96 | High |
Ultrasound methods provide superior yields and purity but face scalability challenges due to equipment costs. The catalyst-free approach offers the best balance between efficiency and industrial feasibility.
Byproduct Formation Mechanisms
Common side products include:
Q & A
Q. What are the optimal conditions for synthesizing this thiazolopyrimidine derivative?
Synthesis requires precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity and solubility .
- Catalysts : Ammonium acetate is effective in forming arylidene derivatives .
- Temperature : Reactions are typically conducted under reflux (70–100°C) to achieve high yields .
- Purification : Chromatography or recrystallization ensures purity (>95% by HPLC) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Analytical techniques include:
- NMR spectroscopy : Assigns protons (¹H) and carbons (¹³C) to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) .
- X-ray crystallography : Resolves spatial arrangement, particularly for the (2E)-configuration of the benzylidene group .
Q. What preliminary assays are used to evaluate biological activity?
- In vitro enzyme inhibition : Tests against kinases or proteases using fluorometric/colorimetric assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular docking : Predicts binding affinity to targets like EGFR or COX-2 using AutoDock Vina .
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions influence bioactivity?
Systematic structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., 4-methoxyphenyl at position 2) enhance solubility and receptor binding .
- Dimethylamino groups (position 5) increase electronic density, modulating interactions with hydrophobic enzyme pockets .
- Comparative assays : Replace 4-methoxyphenyl with halogenated analogs (e.g., 4-chlorophenyl) to assess potency shifts .
Q. What strategies address stability issues in physiological buffers?
- Hydrolysis resistance : Ester groups at position 6 are prone to hydrolysis; co-solvents (e.g., PEG-400) or prodrug modifications improve stability .
- pH-dependent degradation : Monitor via HPLC-MS at pH 7.4 (simulated physiological conditions) .
- Lyophilization : Stabilizes the compound for long-term storage .
Q. How can contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays with gradient concentrations (0.1–100 μM) to confirm IC50 values .
- Orthogonal assays : Cross-validate kinase inhibition using Western blotting (phosphorylation status) alongside enzymatic assays .
- Batch consistency : Ensure synthetic reproducibility via NMR purity checks and controlled crystallization .
Methodological Challenges
Q. What computational tools model the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (software: GROMACS) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Pharmacophore mapping : Identifies critical functional groups for target engagement using Schrödinger Suite .
Q. How are regioselectivity issues in thiazolopyrimidine functionalization addressed?
- Directing groups : Use tert-butyloxycarbonyl (Boc) to block reactive sites during substitution .
- Microwave-assisted synthesis : Accelerates reactions while minimizing side products .
- Catalytic systems : Pd/Cu-mediated cross-coupling for precise C–H activation at position 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
